Cbz-Thr(tBu)-Cha-Ala((S)-2-oxopyrrolidin-3-yl)-al
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Overview
Description
TG-0205221 is a peptide compound known for its inhibitory activity against the main proteases of coronaviruses, including SARS-CoV and SARS-CoV-2 . It was initially identified as a SARS-CoV main protease inhibitor and has been crystallized in complex with both SARS-CoV and SARS-CoV-2 main proteases .
Preparation Methods
The synthesis of TG-0205221 involves multiple steps, starting with the silylation of a precursor compound using trimethylsilyl chloride, followed by esterification in methanol at 0°C. The compound is then protected with a tert-butoxycarbonyl group. Sequential treatments with various reagents lead to the formation of the final product
Chemical Reactions Analysis
TG-0205221 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TG-0205221 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and protease inhibition.
Biology: The compound is employed in research on viral replication and protease activity.
Medicine: TG-0205221 is being investigated for its potential therapeutic applications in treating coronavirus infections.
Industry: The compound’s inhibitory properties make it a candidate for developing antiviral drugs.
Mechanism of Action
TG-0205221 exerts its effects by inhibiting the main proteases of coronaviruses. It forms a covalent bond with the active site of the protease, preventing the enzyme from processing viral polyproteins. This inhibition disrupts the viral replication cycle, reducing the viral load . The molecular targets include the main protease of SARS-CoV and SARS-CoV-2, and the pathways involved are related to viral protein processing and replication .
Comparison with Similar Compounds
TG-0205221 is unique due to its high specificity and potency against coronavirus main proteases. Similar compounds include:
Nirmatrelvir: Another potent inhibitor of SARS-CoV-2 main protease.
GC376: A broad-spectrum antiviral compound targeting coronavirus proteases.
Boceprevir: Initially developed for hepatitis C virus, it also shows activity against coronavirus proteases.
TG-0205221 stands out for its unique binding mode and high inhibitory activity, making it a valuable tool in antiviral research .
Properties
Molecular Formula |
C32H48N4O7 |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
benzyl N-[(2S,3R)-1-[[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C32H48N4O7/c1-21(43-32(2,3)4)27(36-31(41)42-20-23-13-9-6-10-14-23)30(40)35-26(17-22-11-7-5-8-12-22)29(39)34-25(19-37)18-24-15-16-33-28(24)38/h6,9-10,13-14,19,21-22,24-27H,5,7-8,11-12,15-18,20H2,1-4H3,(H,33,38)(H,34,39)(H,35,40)(H,36,41)/t21-,24+,25+,26+,27+/m1/s1 |
InChI Key |
YFUZVOLEKQFVCQ-FFXRMZKPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)OCC3=CC=CC=C3)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)NC(CC1CCCCC1)C(=O)NC(CC2CCNC2=O)C=O)NC(=O)OCC3=CC=CC=C3)OC(C)(C)C |
Origin of Product |
United States |
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